1H-Indazol-3-ol, 1-butyl-6-chloro-

Regiochemical purity NMR spectroscopy Isomer differentiation

This N1‑butyl‑6‑chloro‑1H‑indazol‑3‑ol is the exact intermediate required for synthesizing pharmacologically active 3‑dialkylaminoalkoxy‑1H‑indazoles per US‑3,318,905. The C6‑chloro and N1‑butyl substitution pattern is regiospecifically defined — the N2‑butyl isomer (CAS 89438‑58‑4) or des‑chloro analog will not yield the patented target compound. Verified by ¹H NMR (DMSO‑d₆), FTIR (KBr), and HRMS (exact mass 224.071641 Da) for unambiguous identity confirmation. Choose this batch‑controlled intermediate to eliminate isomeric impurity risk in your analgesic/anti‑inflammatory SAR programs.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 1016-15-5
Cat. No. B11881418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-3-ol, 1-butyl-6-chloro-
CAS1016-15-5
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C=CC(=C2)Cl)C(=O)N1
InChIInChI=1S/C11H13ClN2O/c1-2-3-6-14-10-7-8(12)4-5-9(10)11(15)13-14/h4-5,7H,2-3,6H2,1H3,(H,13,15)
InChIKeyJUISOKJPZJVRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-3-ol, 1-butyl-6-chloro- (CAS 1016-15-5): Structural Identity and Procurement-Relevant Physicochemical Profile


1H-Indazol-3-ol, 1-butyl-6-chloro- (CAS 1016-15-5) is an indazole derivative with the molecular formula C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g·mol⁻¹ [1]. The compound features an N1‑butyl substituent and a chlorine atom at the 6‑position of the indazole ring, and is formally described as the 3‑hydroxy tautomer (1H‑indazol‑3‑ol), although it can also be represented as the keto tautomer 1‑butyl‑6‑chloro‑1,2‑dihydro‑3H‑indazol‑3‑one [1][2]. This compound has been historically documented as a key intermediate in the synthesis of analgesic and anti‑inflammatory 1‑substituted‑3‑dialkylaminoalkoxy‑1H‑indazoles [3].

Why 1H-Indazol-3-ol, 1-butyl-6-chloro- Cannot Be Casually Substituted: Regiochemical and Substituent Specificity


Within the indazol‑3‑ol chemical class, the combination of the N1‑butyl group and the C6‑chlorine atom imparts distinct regiochemical identity that is not interchangeable with either the N2‑butyl isomer (CAS 89438‑58‑4) or the des‑chloro analog (1‑butyl‑1H‑indazol‑3‑ol). The N1 versus N2 substitution position dictates the reactivity of the 3‑hydroxy group in subsequent alkylation reactions, as demonstrated by the exclusive use of N1‑substituted 3‑hydroxyindazoles – not their N2 counterparts – as precursors for the pharmacologically active 3‑dialkylaminoalkoxy derivatives [1]. Similarly, the 6‑chloro substituent alters the electron density of the aromatic ring system, affecting both the chemical reactivity of the scaffold and the spectroscopic signatures used for identity verification [2]. Generic substitution with an un‑validated analog therefore risks either failed downstream synthesis or incorrect analytical identification.

1H-Indazol-3-ol, 1-butyl-6-chloro- Quantitative Differentiation Evidence: Comparator-Based Technical Selection Guide


Regiochemical Authentication: Differentiating the N1-Butyl Isomer from the N2-Butyl Isomer by ¹H NMR Spectroscopy

The 1H‑Indazol‑3‑ol, 1‑butyl‑6‑chloro‑ (CAS 1016‑15‑5) is the N1‑butyl isomer, not the N2‑butyl isomer (CAS 89438‑58‑4). The ¹H NMR spectrum of the N1‑butyl isomer, acquired in DMSO‑d₆, exhibits a characteristic resonance pattern for the butyl chain attached to N1 that is distinct from the pattern produced by N2‑substitution [1]. In contrast, the N2‑isomer (2‑butyl‑6‑chloro‑1H‑indazol‑3(2H)‑one) shows a different chemical shift dispersion for the butyl protons due to the altered magnetic environment of the adjacent carbonyl group. This spectral distinction provides an unambiguous, quantitative identity check: procurement of the wrong isomer can be detected by simple ¹H NMR comparison. The Wiley KnowItAll database includes the reference spectrum for this specific N1‑butyl‑6‑chloro compound, enabling direct spectral matching [1].

Regiochemical purity NMR spectroscopy Isomer differentiation

Exact Mass and Isotopic Signature Confirmation: Distinguishing the 6‑Chloro Compound from the Des‑Chloro Analog

The presence of the chlorine atom at position 6 produces a characteristic isotopic signature that is absent in the des‑chloro analog (1‑butyl‑1H‑indazol‑3‑ol). The exact monoisotopic mass of 1H‑Indazol‑3‑ol, 1‑butyl‑6‑chloro‑ is 224.071641 Da, while the des‑chloro analog has an exact mass of 190.110614 Da (C₁₁H₁₄N₂O) – a difference of 33.961027 Da [1]. High‑resolution mass spectrometry (HRMS) can readily distinguish these two compounds by their distinct molecular ion clusters: the chlorine‑containing compound shows a [M+H]⁺ peak with the characteristic ³⁵Cl/³⁷Cl isotopic ratio (~3:1), whereas the des‑chloro compound lacks this pattern [1]. Even with unit‑resolution LC‑MS, the 34‑Da mass difference provides unambiguous discrimination between these two procurement options.

High-resolution mass spectrometry Isotopic pattern Identity confirmation

Infrared Spectroscopic Fingerprinting: KBr Wafer FTIR Differentiation from Structurally Related Indazol‑3‑ols

The FTIR spectrum of 1H‑Indazol‑3‑ol, 1‑butyl‑6‑chloro‑, recorded in a KBr wafer, provides a unique vibrational fingerprint that distinguishes this compound from other 1‑substituted indazol‑3‑ols [1]. The carbonyl stretching region (νC=O) reflects the keto‑enol tautomerism characteristic of this scaffold; the specific pattern of bands in the fingerprint region (1500–400 cm⁻¹) is uniquely determined by the combination of the N1‑butyl chain and the 6‑chloro substituent. This spectrum is catalogued in the Wiley KnowItAll IR Spectral Library, allowing direct automated spectral matching during incoming material verification. In contrast, analogs such as 1‑benzyl‑6‑chloro‑1H‑indazol‑3‑ol or the des‑chloro N1‑butyl compound produce distinctly different IR profiles, enabling their rapid exclusion [1].

FTIR spectroscopy Solid-state characterization Identity verification

Patent-Documented Synthetic Utility: Exclusive Intermediate for 3-Dialkylaminoalkoxy Analgesic Indazoles

US Patent 3,318,905 specifically discloses 1‑butyl‑6‑chloro‑3‑hydroxy‑1H‑indazole (the compound of interest) as a precursor for the synthesis of 1‑butyl‑6‑chloro‑3‑β‑dimethylaminoethoxy‑1H‑indazole, a compound belonging to a class of 1‑substituted‑3‑dialkylaminoalkoxy‑indazoles with documented analgesic and antiphlogistic properties [1]. The patent explicitly lists this specific 3‑hydroxy intermediate alongside its 5‑chloro regioisomer, demonstrating that both the N1‑butyl group and the chlorine position are structurally defined requirements for the intended pharmacophore. In contrast, the corresponding N2‑butyl isomer (2‑butyl‑6‑chloro‑1H‑indazol‑3(2H)‑one) is not described as a suitable intermediate for this class of compounds. This establishes a documented differentiation in synthetic utility that directly impacts procurement decisions for medicinal chemistry and process development programs [1].

Synthetic intermediate Analgesic indazoles Process chemistry

Procurement-Relevant Application Scenarios for 1H-Indazol-3-ol, 1-butyl-6-chloro- (CAS 1016-15-5)


Scenario 1: Medicinal Chemistry Synthesis of N1-Substituted 3-Aminoalkoxy-Indazole Analgesic Candidates

When a medicinal chemistry program requires the preparation of 3‑dialkylaminoalkoxy‑1H‑indazoles with a defined N1‑butyl and C6‑chloro substitution pattern, 1H‑Indazol‑3‑ol, 1‑butyl‑6‑chloro‑ is the essential 3‑hydroxy intermediate. As documented in US Patent 3,318,905, this compound undergoes alkylation at the 3‑position to yield the target 3‑β‑dimethylaminoethoxy derivative, a scaffold associated with analgesic and anti‑inflammatory pharmacological activity [1]. Use of the N2‑butyl isomer or des‑chloro analog would produce a different final compound not covered by the established synthetic protocol, potentially requiring re‑optimization of reaction conditions and altering pharmacological properties.

Scenario 2: Analytical Reference Standard for Incoming Material Identity Verification in Pharmaceutical QC

The compound's well‑characterized spectral profile – including ¹H NMR in DMSO‑d₆ and FTIR in KBr wafer, both catalogued in the Wiley KnowItAll reference libraries [1] – qualifies it as a reliable identity reference standard. Pharmaceutical QC laboratories can use this compound as a reference for automated spectral matching during incoming material inspection, enabling unambiguous differentiation from the N2‑isomer (CAS 89438‑58‑4) and the des‑chloro analog. The exact mass (224.071641 Da) and characteristic chlorine isotopic pattern provide additional orthogonal identity confirmation via HRMS [1].

Scenario 3: Structure-Activity Relationship (SAR) Studies Requiring a Defined 6-Chloro Indazole Scaffold

In SAR campaigns exploring the effect of halogen substitution on the indazole core, this compound serves as a defined, regiochemically pure starting material bearing the 6‑chloro substituent. The exact mass difference of 33.96 Da from the des‑chloro analog and the characteristic IR fingerprint [1] allow researchers to verify that the correct halogenated scaffold is being used before embarking on multi‑step derivatization. This ensures that observed biological activity differences in the final products can be unambiguously attributed to the intended structural variations.

Scenario 4: Pharmaceutical Process Development and Regulatory Starting Material Specification

For process chemistry teams developing scalable routes to N1‑substituted indazole drug candidates, this compound is designated as a defined intermediate in the patent literature [1]. Specification sheets can reference the exact mass (224.071641 Da), molecular formula (C₁₁H₁₃ClN₂O), and spectral fingerprints [1] as identity criteria. This documented traceability supports regulatory filings where the starting material must be unambiguously characterized and distinguished from potential isomeric impurities such as the N2‑butyl variant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazol-3-ol, 1-butyl-6-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.